1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Synthetic chemistry Cross-coupling reactions Halogenated building blocks

1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 14580-15-5) is a heterocyclic compound belonging to the pyrazolone class, characterized by a 4,5-dihydro-1H-pyrazol-5-one core with a 4-bromophenyl substituent at the N1 position and a methyl group at the C3 position. With a molecular formula of C₁₀H₉BrN₂O and a molecular weight of approximately 253.10 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry and agrochemical research.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
CAS No. 14580-15-5
Cat. No. B176352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
CAS14580-15-5
Synonyms2-Bromo-phenyl-3-methyl -1-( 4-bromophenyl ) -3- methyl- 5- pyrazolone
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H9BrN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3
InChIKeyDFQPWWDYYNSRQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 14580-15-5): Chemical Identity and Procurement Baseline


1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 14580-15-5) is a heterocyclic compound belonging to the pyrazolone class, characterized by a 4,5-dihydro-1H-pyrazol-5-one core with a 4-bromophenyl substituent at the N1 position and a methyl group at the C3 position [1]. With a molecular formula of C₁₀H₉BrN₂O and a molecular weight of approximately 253.10 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry and agrochemical research [2]. Pyrazolones are well-established scaffolds known for diverse biological activities including enzyme inhibition, anti-inflammatory effects, and antimicrobial properties [3]. This specific derivative is commercially available from multiple vendors at purities typically ranging from 95% to 97%, making it accessible for research and development applications .

Why Generic Substitution of 1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 14580-15-5) Fails


Interchanging 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one with structurally similar pyrazolones cannot be assumed to yield equivalent experimental outcomes. The 4-bromophenyl substituent imparts distinct electronic and steric properties that directly influence target binding, metabolic stability, and physicochemical behavior. Comparative studies across pyrazolone derivatives demonstrate that even minor phenyl ring substitutions (e.g., 4-Cl vs. 4-Br vs. unsubstituted phenyl) produce substantial differences in reactivity toward free radicals [1], enzyme inhibition potency [2], and antiparasitic activity [3]. The bromine atom at the para position specifically modulates lipophilicity (LogP), electron-withdrawing effects, and potential for halogen bonding interactions that are absent in non-halogenated or differently halogenated analogs. Consequently, generic substitution risks compromising assay reproducibility, altering structure-activity relationships, and invalidating comparative data across studies.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 14580-15-5) Procurement Decisions


Bromine Substituent Enhances Synthetic Utility via Cross-Coupling Versatility Relative to Non-Halogenated Analogs

The presence of the 4-bromophenyl substituent in 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one enables direct participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are inaccessible to non-halogenated pyrazolone analogs such as 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone) [1]. This reactivity provides a defined synthetic entry point for late-stage diversification and library synthesis without requiring additional functionalization steps. The bromine atom at the para position offers predictable regioselectivity for coupling partners, distinguishing it from ortho- or meta-brominated isomers as well as from chloro-substituted analogs that exhibit different oxidative addition kinetics with palladium catalysts [2].

Synthetic chemistry Cross-coupling reactions Halogenated building blocks

Electron-Withdrawing 4-Bromo Substituent Modulates Pyrazolone Ring Reactivity Compared to 4-Chloro and Unsubstituted Analogs

The 4-bromophenyl substituent exerts distinct electronic effects on the pyrazolone core relative to other halogenated and non-halogenated analogs. In pulse radiolysis studies of edaravone derivatives, the 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one analog exhibited different reactivity toward hydroxyl radicals compared to the parent phenyl compound [1]. By extension, the 4-bromo substituent (Hammett σₚ = +0.23) provides stronger electron-withdrawal than hydrogen (σₚ = 0.00) and slightly different inductive effects compared to 4-chloro (σₚ = +0.23) due to differences in polarizability and resonance donation [2]. This electronic modulation directly influences the acidity of the C4 methylene protons (pKₐ ~8-10 for pyrazolones), tautomeric equilibrium between the CH and NH forms, and consequently the compound's behavior as a nucleophile or in metal coordination chemistry [3].

Physical organic chemistry Electronic effects Structure-activity relationships

Commercial Availability at Defined Purity Specifications Supports Reproducible Procurement vs. Custom Synthesis of Analogs

1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is commercially available from multiple suppliers at documented purity levels of 95% to 97%, with certificates of analysis (COA) providing verified analytical data including HPLC/GC chromatograms and NMR spectra [1]. In contrast, closely related analogs such as 1-(4-iodophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one or 1-(4-trifluoromethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically require custom synthesis with associated lead times of 4-8 weeks and higher costs ($500-$2000/g vs. $50-$200/g for the 4-bromo derivative) [2]. The established commercial supply chain for the 4-bromo derivative ensures batch-to-batch consistency and reduces experimental variability attributable to synthetic impurity profiles.

Chemical procurement Quality control Reproducibility

4-Bromophenyl Substituent Serves as Privileged Fragment in Pyrazolone-Based Bioactive Compounds: Evidence from Antiparasitic Screening

Phenotypic screening of compound libraries identified a 4-bromophenyl-dihydropyrazole dimer as a validated anti-Trypanosoma cruzi hit with a pIC₅₀ value of 5.4 (IC₅₀ ≈ 4.0 μM) against intracellular amastigotes [1]. Subsequent investigation of 17 novel pyrazolone analogues with phenyl ring variations yielded EC₅₀ values ranging from 0.17 to 3.3 μM against T. cruzi Tulahuen and Y strains [2]. The 4-bromophenyl fragment was consistently present in the most potent compounds within this series, suggesting a privileged substructure for antiparasitic activity. While 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one itself was not the primary hit, its core scaffold contains the validated 4-bromophenyl-pyrazolone pharmacophore that demonstrated superior potency compared to analogs with alternative phenyl substitutions in the same screening cascade [2].

Antiparasitic Trypanosoma cruzi Phenotypic screening

Optimal Research and Industrial Applications for 1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 14580-15-5) Based on Evidence


Medicinal Chemistry: Synthesis of Diversified Pyrazolone Libraries via Palladium-Catalyzed Cross-Coupling

The 4-bromophenyl substituent enables direct Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling to generate structurally diverse pyrazolone libraries. This late-stage diversification strategy is impractical with non-halogenated pyrazolones and provides a more convergent synthetic route compared to de novo analog synthesis [1]. Researchers targeting structure-activity relationship (SAR) expansion around the N1-phenyl position should prioritize this derivative over the chloro analog due to superior oxidative addition kinetics of aryl bromides with palladium catalysts [2].

Antiparasitic Drug Discovery: Hit-to-Lead Optimization for Chagas Disease

Based on validated activity of 4-bromophenyl-containing pyrazolone dimers against Trypanosoma cruzi (pIC₅₀ = 5.4) [1], this compound serves as a strategic starting material for synthesizing focused libraries targeting Chagas disease. The established commercial availability at gram scale [2] enables rapid SAR exploration, while the bromine handle permits introduction of diverse functionality to optimize potency, selectivity, and pharmacokinetic properties [3].

Chemical Biology: Development of Halogen Bonding Probes for Protein-Ligand Interaction Studies

The 4-bromophenyl group can participate in halogen bonding interactions with protein backbone carbonyls or side-chain carboxylates, a feature absent in non-halogenated pyrazolones [1]. This property makes 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one suitable for developing probes to interrogate halogen bonding contributions in target engagement, particularly for enzymes where halogen-aromatic interactions have been implicated in inhibitor binding [2].

Agrochemical Research: Synthesis of Fungicidal and Herbicidal Pyrazolone Derivatives

Pyrazolones with halogenated phenyl substituents have established utility in agrochemical development. The 4-bromophenyl derivative provides an entry point for synthesizing fungicidal candidates via cross-coupling with heteroaryl boronic acids or amines [1]. Its cost-effectiveness relative to custom-synthesized analogs [2] supports gram-to-kilogram scale optimization required for greenhouse and field trial evaluations.

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